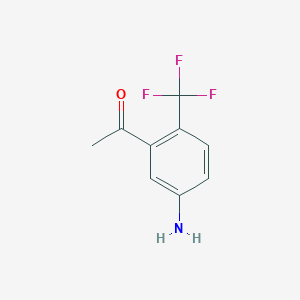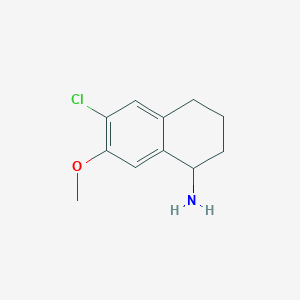
6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthalenamines. This compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 7th position on the naphthalene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methoxy-1-tetralone.
Reduction: The ketone group in 6-chloro-7-methoxy-1-tetralone is reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Crystallization: Purifying the compound through crystallization techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
InChI Key |
URIRDGOZQIDWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC(C2=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)
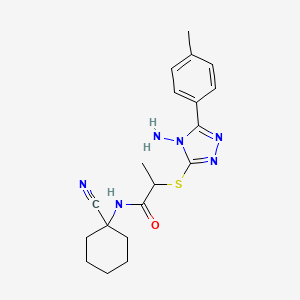
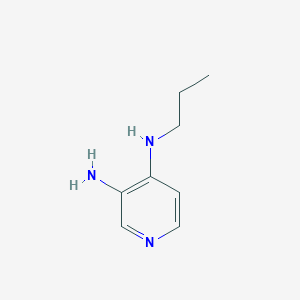
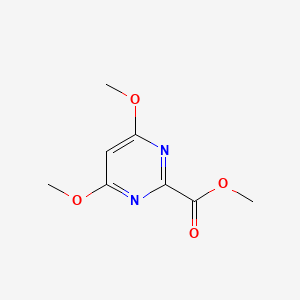

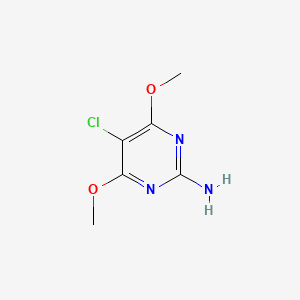
![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
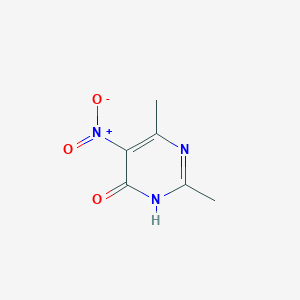
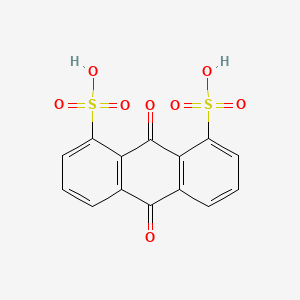
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
